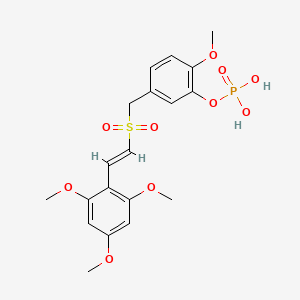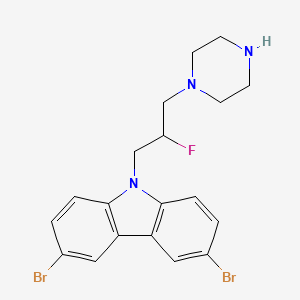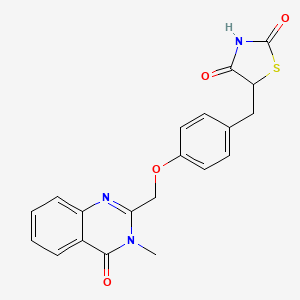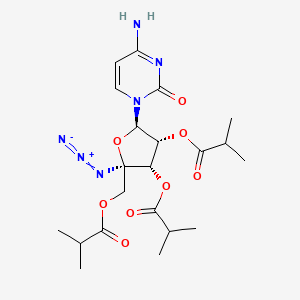
Briciclib
Übersicht
Beschreibung
Briciclib is a small molecule that has been used in trials studying the treatment of Lymphoma, Neoplasms, Advanced Solid Tumor, and Acute Lymphocytic Leukemia . It is a water-soluble derivative of ON-013100, a small molecule that binds to and inhibits eukaryotic translation initiation factor 4E (eIF4E) .
Molecular Structure Analysis
This compound has a molecular weight of 474.42 and a chemical formula of C19H23O10PS . It belongs to the class of organic compounds known as phenyl phosphates .Physical And Chemical Properties Analysis
This compound is a small molecule with a chemical formula of C19H23O10PS and a molecular weight of 474.42 . More specific physical and chemical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Briciclib hat eine potente Antitumoraktivität gezeigt. Es ist ein kleines Molekül, ein wasserlösliches Derivat von ON 013100, das an eIF4E bindet . Die Antitumoraktivität von this compound wurde untersucht und mit ON 013100 verglichen .
Behandlung verschiedener Krebsarten
this compound wurde als Hemmer der Proliferation verschiedener Krebszelllinien gefunden, darunter Brustkrebs, Mantelzelllymphom (MCL), Magen- und Speiseröhrenkrebs . Es wurde beobachtet, dass es bei nanomolaren Konzentrationen wirksam ist .
Regulation der Zellproliferation
this compound zielt auf den eukaryotischen Translationsinitiationsfaktor 4E (eIF4E) ab, einen Hauptregulator, der die Translation von mRNA in Säugetierzellen kontrolliert . eIF4E fördert die Translation mehrerer Gene, die für die Zellproliferation essentiell sind .
Regulation des Zellüberlebens
this compound beeinflusst auch die Translation von Genen, die für das Zellüberleben essentiell sind . Dazu gehören Gene wie Akt und Survivin .
Auswirkungen auf die Angiogenese
this compound beeinflusst den Prozess der Angiogenese (die Bildung neuer Blutgefäße), da eIF4E die Translation von VEGF fördert, einem Signalprotein, das von Zellen produziert wird und die Bildung von Blutgefäßen stimuliert .
Auswirkungen auf die Metastasierung
this compound kann möglicherweise den Prozess der Metastasierung (die Ausbreitung von Krebszellen von dem Ort, an dem sie zum ersten Mal gebildet wurden, zu einem anderen Teil des Körpers) beeinflussen, da eIF4E die Translation von MMP9 fördert, einem Gen, das am Abbau der extrazellulären Matrix bei normalen physiologischen Prozessen wie der Embryogenese und dem Gewebsumbau beteiligt ist .
Klinische Studien
this compound wurde in einer Phase-1-klinischen Studie untersucht . Die Hauptziele dieser Studie waren die Bestimmung des Sicherheitsprofils von this compound, da es einmal wöchentlich intravenös als steigende Dosen bei erwachsenen Patienten mit fortgeschrittenem Krebs und soliden Tumoren verabreicht wird, sowie die Bestimmung der höchsten Dosis von this compound, die sicher verabreicht werden kann .
Biochemische Analyse
Eine biochemische Analyse wurde durchgeführt, um die Wirkung von this compound auf die Affinität von eIF4E mit der m7GTP-mRNA-Kappe zu bewerten . Diese Experimente zeigten eine direkte Interaktion zwischen eIF4E und this compound .
Wirkmechanismus
Target of Action
Briciclib, also known as ON-013105 and ON-014185, primarily targets the eukaryotic translation initiation factor 4E (eIF4E) in solid cancers . eIF4E is a proto-oncogene that promotes the translation of several genes essential for cellular proliferation (cyclin D1, c-Myc, mTOR), survival (Akt), angiogenesis (VEGF), and metastasis (MMP9) .
Mode of Action
This compound is a small molecule that binds to eIF4E . This binding inhibits the translation of eIF4E’s target genes, disrupting its functionality as a translation factor . This interaction with eIF4E is direct, as indicated by Nuclear Magnetic Resonance (NMR) analysis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclin D–cyclin-dependent kinase (CDK) 4/6–p16–retinoblastoma (Rb) pathway . This pathway is commonly disrupted in cancer, leading to abnormal cell proliferation . This compound’s inhibition of eIF4E leads to a reduction in the expression of cyclin D1 and c-Myc, key players in this pathway .
Pharmacokinetics
It is known that this compound is water-soluble , which may influence its bioavailability and distribution.
Result of Action
This compound has demonstrated potent anticancer activity in various cancer cell lines, including Mantle Cell Lymphoma (MCL), breast, gastric, and esophageal cancers . It significantly reduces the expression of cyclin D1 and c-Myc within 8 hours in a dose-dependent manner . Furthermore, treatment with this compound enhances the expression of P53 and Cleaved Caspase 3 pro-apoptotic proteins in breast and MCL cancer cell lines .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23O10PS/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22/h5-11H,12H2,1-4H3,(H2,20,21,22)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXENKEWVEVKKGV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23O10PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
865783-99-9 | |
| Record name | Briciclib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865783999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Briciclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12004 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BRICICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG93X96336 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Briciclib?
A1: this compound acts as an anti-cancer agent by targeting the eukaryotic translation initiation factor 4E (eIF4E) [, , , ]. This protein plays a crucial role in initiating the translation of messenger RNA (mRNA) into proteins, particularly those involved in cell growth and proliferation, such as cyclin D1 and c-Myc [, ]. By binding to eIF4E, this compound disrupts its function, leading to a decrease in the expression of these proteins [, , ]. This disruption can ultimately induce cell cycle arrest and apoptosis in cancer cells that overexpress cyclin D1 [, ].
Q2: How does this compound compare to other eIF4E inhibitors?
A2: While several compounds target the eIF4F complex (which includes eIF4E), this compound demonstrates particular efficacy in inhibiting the growth of melanoma cells resistant to BRAF inhibitors, even those carrying the RAC1P29S mutation []. Research suggests that this compound, along with other eIF4F inhibitors like CR-1-31-B, effectively reduces tumor size in xenograft models using melanoma cells []. This highlights this compound's potential in targeting a specific subset of cancers and overcoming resistance mechanisms observed with other therapies.
Q3: What is the role of this compound in treating MYC-driven lymphoma?
A3: In MYC-driven lymphomas, where overexpression of c-MYC is a hallmark, this compound, along with other rocaglates, demonstrates a unique ability to suppress MYC protein translation []. Unlike mTOR kinase inhibitors, rocaglates like this compound effectively inhibit both cap-dependent and IRES-dependent translation, directly impacting MYC protein levels []. Additionally, this compound's ability to downregulate key proteins like PLK1 and AURKA further contributes to MYC protein destabilization, enhancing its efficacy in this context [].
Q4: What are the potential advantages of an orally bioavailable form of this compound?
A4: Research highlights the development of ON 013100, an orally bioavailable analog of this compound []. This is significant because it offers a potentially more convenient route of administration for patients compared to the intravenous formulation of this compound currently under clinical investigation []. Preclinical studies show that both ON 013100 and this compound exhibit similar potency against various cancer cell lines, including those derived from mantle cell leukemia, breast cancer, gastric cancer, and esophageal cancer []. This suggests that ON 013100 could provide a valuable alternative for patients, potentially improving treatment adherence and overall therapeutic outcomes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid](/img/structure/B1667708.png)










![N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B1667726.png)

